

# FT-IR Spectrum Analysis of 3-((Ethylamino)methyl)benzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 3-((Ethylamino)methyl)benzonitrile

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This document provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of **3-((Ethylamino)methyl)benzonitrile**. The interpretation is based on the characteristic vibrational frequencies of its constituent functional groups: a meta-substituted aromatic nitrile, a secondary amine, and aliphatic alkyl chains. This guide serves as a reference for the identification and structural confirmation of this molecule using FT-IR spectroscopy.

## Molecular Structure and Key Functional Groups

The structure of **3-((Ethylamino)methyl)benzonitrile** comprises several distinct functional groups, each with characteristic vibrational modes that are detectable by FT-IR spectroscopy.

- **Aromatic Ring:** A 1,3- (meta-) disubstituted benzene ring.
- **Nitrile Group:** A cyano ( $\text{-C}\equiv\text{N}$ ) group attached to the aromatic ring.
- **Secondary Amine:** An  $\text{-NH-}$  group linking the ethyl and benzyl moieties.
- **Aliphatic Chains:** An ethyl group ( $\text{-CH}_2\text{CH}_3$ ) and a methylene bridge ( $\text{-CH}_2\text{-}$ ).

## Predicted FT-IR Data and Interpretation

The FT-IR spectrum of this molecule is predicted to exhibit a series of absorption bands corresponding to the stretching and bending vibrations of its functional groups. The quantitative data for these expected peaks are summarized below.

Table 1: Summary of Predicted Vibrational Frequencies for **3-((Ethylamino)methyl)benzonitrile**

Vibrational Mode	Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Characteristics & Notes
N-H Stretch	Secondary Amine	3350 - 3310	Single, weak to medium intensity peak. <sup>[1][2]</sup> Its presence distinguishes it from a primary (two peaks) or tertiary (no peak) amine. <sup>[3][4]</sup>
Aromatic C-H Stretch	Aromatic Ring	3100 - 3000	Multiple weak to medium, sharp peaks. <sup>[5][6]</sup> Appears at a higher frequency than aliphatic C-H stretches. <sup>[5]</sup>
Aliphatic C-H Stretch	-CH <sub>2</sub> - and -CH <sub>3</sub>	3000 - 2850	Strong, multiple peaks resulting from symmetric and asymmetric stretching. <sup>[6][7]</sup>
C≡N Stretch	Aromatic Nitrile	2240 - 2220	Sharp, strong, and highly characteristic peak. <sup>[8]</sup> Conjugation with the aromatic ring lowers the frequency compared to saturated nitriles. <sup>[8][9]</sup> Benzonitrile itself shows a peak at 2227 cm <sup>-1</sup> . <sup>[10]</sup>
C=C Stretch	Aromatic Ring	1600 - 1585 & 1500 - 1400	Two to four medium-intensity, sharp bands from in-ring carbon-

carbon stretching.[5]  
[6]

A weak absorption may be visible for aromatic secondary amines.[2] Often difficult to discern.

N-H Bend                      Secondary Amine                      ~1515

Aliphatic C-H Bend                      -CH<sub>2</sub>- and -CH<sub>3</sub>

1470 - 1450 & 1370 -  
1350

Medium intensity peaks for scissoring (-CH<sub>2</sub>-) and deformation (-CH<sub>3</sub>) vibrations.[6][7]

C-N Stretch

Aromatic/Aliphatic  
Amine

1335 - 1250 & 1250 -  
1020

Aromatic C-N stretches are typically strong, while aliphatic C-N stretches are medium to weak.[1]  
[11] The molecule will exhibit bands related to both environments.

Aromatic C-H O.O.P.  
Bend

Aromatic Ring

900 - 675

Strong bands whose exact position is diagnostic of the ring substitution pattern.[5]

N-H Wag

Secondary Amine

750 - 700

A broad, out-of-plane bending vibration that may overlap with C-H bending bands.[3]

## Detailed Interpretation of Spectral Regions

- The 4000-2500 cm<sup>-1</sup> Region (X-H Stretching): This region is dominated by stretching vibrations involving hydrogen. The key diagnostic peak is a single, relatively sharp band for the secondary amine N-H stretch, expected around 3350-3310 cm<sup>-1</sup>. [1][2] Just above 3000 cm<sup>-1</sup>, a series of weaker, sharp peaks correspond to the aromatic C-H stretches.[5]

Immediately below  $3000\text{ cm}^{-1}$ , stronger, sharp absorptions arise from the aliphatic C-H bonds of the ethyl and methylene groups.[7]

- The  $2500\text{-}2000\text{ cm}^{-1}$  Region (Triple Bonds): This region is notable for the highly characteristic  $\text{C}\equiv\text{N}$  stretching vibration. For an aromatic nitrile, a strong and sharp absorption band is expected between  $2240$  and  $2220\text{ cm}^{-1}$ . [8][12] The intensity and unique position of this peak make it an excellent diagnostic marker for the nitrile functional group. [8]
- The  $2000\text{-}1500\text{ cm}^{-1}$  Region (Double Bonds & Bending): The most prominent features in this region are the sharp, medium-intensity peaks from the  $\text{C}=\text{C}$  stretching vibrations within the aromatic ring, typically found around  $1600\text{-}1585\text{ cm}^{-1}$  and  $1500\text{-}1400\text{ cm}^{-1}$ . [6] Weak overtone and combination bands characteristic of aromatic substitution may also be observed between  $2000\text{-}1665\text{ cm}^{-1}$ . [5] A weak N-H bending vibration for the secondary amine might appear near  $1515\text{ cm}^{-1}$ , though it is not always prominent. [2][11]
- The Fingerprint Region ( $<1500\text{ cm}^{-1}$ ): This region contains a high density of peaks and is unique to the molecule. Key identifiable bands include the C-H bending vibrations for the alkyl groups at  $\sim 1460\text{ cm}^{-1}$  and  $\sim 1380\text{ cm}^{-1}$ . [7] The C-N stretching vibrations will also appear here; a stronger band between  $1335\text{-}1250\text{ cm}^{-1}$  is characteristic of the aromatic amine environment, while weaker bands from  $1250\text{-}1020\text{ cm}^{-1}$  relate to the aliphatic amine C-N bond. [1][13] Finally, strong absorptions between  $900\text{-}675\text{ cm}^{-1}$  arise from the out-of-plane (oop) C-H bending of the meta-substituted ring, which may overlap with the broad N-H wagging band expected between  $750\text{-}700\text{ cm}^{-1}$ . [3][5]

## Experimental Protocol: FT-IR Spectroscopy

The following provides a generalized methodology for obtaining the FT-IR spectrum of a compound such as **3-((Ethylamino)methyl)benzonitrile**.

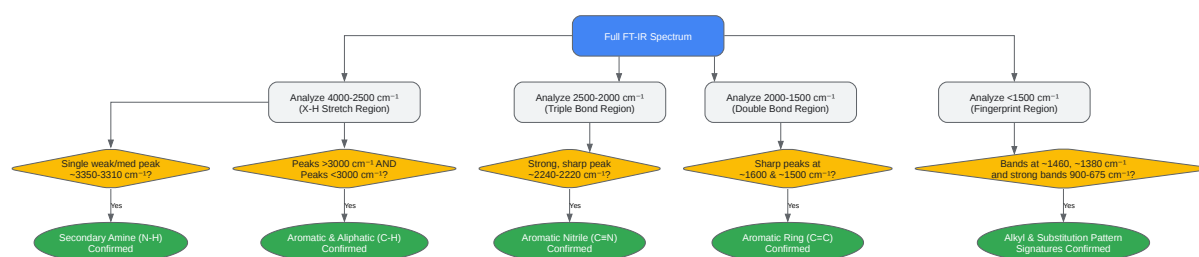
- Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable.
- Sample Preparation:
  - For Liquid Samples (Neat): Place one to two drops of the neat liquid sample between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates

together to form a thin capillary film.

- For Solid Samples (KBr Pellet): Mix approximately 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure good contact between the sample and the crystal surface. This method requires minimal sample preparation.
- Data Acquisition:
  - Background Scan: Perform a background scan of the empty sample compartment (or clean salt plates/ATR crystal) to record the spectrum of atmospheric water and carbon dioxide, which will be subtracted from the sample spectrum.
  - Sample Scan: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.
  - Parameters:
    - Spectral Range: 4000 - 400  $\text{cm}^{-1}$
    - Resolution: 4  $\text{cm}^{-1}$
    - Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.[\[14\]](#)
- Data Processing: The instrument software automatically performs a Fourier transform on the interferogram to generate the final spectrum. The previously collected background spectrum is subtracted, and the resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Visualization of Interpretation Workflow

The logical process for interpreting the FT-IR spectrum of **3-((Ethylamino)methyl)benzonitrile** can be visualized as a decision-making workflow.



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Caption: Workflow for FT-IR spectral interpretation of **3-((Ethylamino)methyl)benzonitrile**.

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